Cas no 6136-71-6 (1-(3-tert-butylphenyl)ethan-1-one)

1-(3-tert-butylphenyl)ethan-1-one 化学的及び物理的性質
名前と識別子
-
- 1-(3-(tert-Butyl)phenyl)ethanone
- 1-(3-tert-butylphenyl)ethanone
- Ethanone, 1-[3-(1,1-dimethylethyl)phenyl]-
- 3'-TERT-BUTYLACETOPHENONE
- 1-(3-tert-Butyl-phenyl)-ethanone
- 1-(3-tert-butylphenyl)ethan-1-one
- 3 inverted exclamation mark -(tert-Butyl)acetophenone
- 3-Tert-butylacetophenone
- SB37933
- MFCD11113485
- DTXSID30545994
- DS-17955
- SCHEMBL309330
- SY102786
- TVEGMYYTIFLVAP-UHFFFAOYSA-N
- AKOS006307968
- CL9268
- 3'-t-butylacetophenone
- 1-(3-(tert-butyl)phenyl)ethan-1-one
- A856511
- 6136-71-6
-
- MDL: MFCD11113485
- インチ: InChI=1S/C12H16O/c1-9(13)10-6-5-7-11(8-10)12(2,3)4/h5-8H,1-4H3
- InChIKey: TVEGMYYTIFLVAP-UHFFFAOYSA-N
- ほほえんだ: CC(=O)C1=CC(=CC=C1)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 176.12018
- どういたいしつりょう: 176.120115130g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 188
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 17.1Ų
じっけんとくせい
- 色と性状: No data avaiable
- 密度みつど: 0.939±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: No data available
- ふってん: 232.7±9.0 ºC (760 Torr),
- フラッシュポイント: 87.4±13.7 ºC,
- ようかいど: 極微溶性(0.14 g/l)(25ºC)、
- PSA: 17.07
- じょうきあつ: No data available
1-(3-tert-butylphenyl)ethan-1-one セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-(3-tert-butylphenyl)ethan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTYC1542-5G |
1-(3-tert-butylphenyl)ethan-1-one |
6136-71-6 | 95% | 5g |
¥ 1,630.00 | 2023-03-13 | |
TRC | T109300-500mg |
1-(3-(tert-Butyl)phenyl)ethanone |
6136-71-6 | 500mg |
$ 335.00 | 2022-06-03 | ||
Ambeed | A202849-250mg |
1-(3-(tert-Butyl)phenyl)ethanone |
6136-71-6 | 97% | 250mg |
$7.0 | 2024-04-18 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | UI716-5g |
1-(3-tert-butylphenyl)ethan-1-one |
6136-71-6 | 97% | 5g |
1482CNY | 2021-05-08 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0248-25g |
1-(3-tert-Butyl-phenyl)-ethanone |
6136-71-6 | 97% | 25g |
4223.25CNY | 2021-05-08 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | UI716-1g |
1-(3-tert-butylphenyl)ethan-1-one |
6136-71-6 | 97% | 1g |
482CNY | 2021-05-08 | |
Alichem | A061006731-25g |
3'-Tert-butylacetophenone |
6136-71-6 | 98% | 25g |
$602.60 | 2023-09-01 | |
TRC | T109300-250mg |
1-(3-(tert-Butyl)phenyl)ethanone |
6136-71-6 | 250mg |
$ 205.00 | 2022-06-03 | ||
Apollo Scientific | OR918581-1g |
1-(3-(tert-Butyl)phenyl)ethanone |
6136-71-6 | 96% | 1g |
£30.00 | 2025-02-20 | |
Apollo Scientific | OR918581-10g |
1-(3-(tert-Butyl)phenyl)ethanone |
6136-71-6 | 96% | 10g |
£355.00 | 2023-09-02 |
1-(3-tert-butylphenyl)ethan-1-one 関連文献
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
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Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
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Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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7. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
1-(3-tert-butylphenyl)ethan-1-oneに関する追加情報
Introduction to 1-(3-tert-butylphenyl)ethan-1-one (CAS No. 6136-71-6)
1-(3-tert-butylphenyl)ethan-1-one, chemically known by its CAS number 6136-71-6, is an organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, featuring a phenyl group substituted with a tert-butyl group and an acetyl moiety, exhibits a unique set of chemical properties that make it a valuable intermediate in synthetic chemistry. Its molecular structure, characterized by a benzene ring connected to an ethyl ketone group, provides a versatile platform for further functionalization, making it particularly relevant in the development of novel therapeutic agents.
The structure of 1-(3-tert-butylphenyl)ethan-1-one influences its reactivity and potential applications. The presence of the tert-butyl group enhances the stability of the molecule, while the ketone functionality allows for participation in various organic reactions such as condensation, oxidation, and reduction. These properties have made it a staple in laboratory settings where researchers aim to synthesize more complex molecules. The compound's solubility profile and thermal stability further contribute to its utility in both academic and industrial research.
In recent years, the pharmaceutical industry has shown increasing interest in 1-(3-tert-butylphenyl)ethan-1-one due to its potential as a building block for drug discovery. Its aromatic system and ketone group provide a scaffold that can be modified to target specific biological pathways. For instance, derivatives of this compound have been explored as intermediates in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. The tert-butylphenyl moiety, in particular, has been associated with enhanced metabolic stability, which is a critical factor in drug design.
One of the most compelling aspects of 1-(3-tert-butylphenyl)ethan-1-one is its role in medicinal chemistry. Researchers have leveraged its structural features to develop compounds with improved pharmacokinetic properties. For example, studies have demonstrated that substituents on the phenyl ring can modulate binding affinity to biological targets, thereby influencing drug efficacy and selectivity. The CAS number 6136-71-6 serves as a key identifier for this compound, ensuring consistency and accuracy in scientific literature and patent filings.
The synthesis of 1-(3-tert-butylphenyl)ethan-1-one typically involves Friedel-Crafts acylation or other similar reactions that introduce the ketone group onto the phenyl ring. The addition of the tert-butyl group can be achieved through alkylation reactions, often employing strong Lewis acids as catalysts. These synthetic routes highlight the compound's importance as a versatile intermediate in organic chemistry. Recent advancements in catalytic methods have further refined these processes, making them more efficient and environmentally friendly.
From a computational chemistry perspective, 1-(3-tert-butylphenyl)ethan-1-one has been studied to understand its electronic structure and reactivity. Density functional theory (DFT) calculations have provided insights into how different substituents affect the molecule's energy levels and orbital characteristics. This information is crucial for predicting reaction outcomes and designing novel synthetic strategies. The integration of computational methods with experimental techniques has accelerated the discovery process in drug development pipelines.
The applications of 1-(3-tert-butylphenyl)ethan-1-one extend beyond pharmaceuticals into materials science and agrochemicals. Its derivatives have been explored as precursors for liquid crystals and polymers due to their ability to form ordered structures. In agrochemistry, modified versions of this compound have shown promise as intermediates for herbicides and fungicides, contributing to crop protection strategies worldwide.
As research continues to evolve, the significance of CAS No. 6136-71-6 is likely to grow alongside new discoveries in synthetic methodologies and drug design. The compound's unique structural features offer a rich ground for exploration, making it an indispensable tool for chemists and pharmacologists alike. Future studies may uncover additional applications or reveal novel ways to harness its potential for societal benefit.
In conclusion, 1-(3-tert-butylphenyl)ethan-1-one stands as a testament to the ingenuity of modern chemical research. Its multifaceted applications underscore its importance as both a scientific curiosity and a practical resource for innovation. As scientists continue to push the boundaries of what is possible with organic compounds, 6136-71-6 will undoubtedly remain at the forefront of these endeavors.
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